

Basicity and pKa values of Diethyl(propyl)amine in aqueous solutions

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Compound of Interest

Compound Name: Diethyl(propyl)amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa value of **diethyl(propyl)amine** in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this tertiary amine. This document details the factors influencing its basicity, presents its pKa value, and outlines experimental protocols for its determination.

Introduction to Diethyl(propyl)amine

Diethyl(propyl)amine, also known as N,N-diethylpropan-1-amine, is a tertiary amine with the chemical formula $C_7H_{17}N$.^[1] Its structure features a central nitrogen atom bonded to two ethyl groups and one propyl group.^[2] This arrangement of alkyl substituents imparts specific chemical and physical properties.^[2] At room temperature, it is a colorless liquid with a characteristic amine odor.^{[1][2]}

The defining characteristic of **diethyl(propyl)amine**, like other amines, is its basicity, which arises from the lone pair of electrons on the nitrogen atom.^{[2][3]} This lone pair can readily accept a proton (H^+), allowing it to act as a Brønsted-Lowry base.^[1] This fundamental property is crucial to its reactivity and behavior in various chemical and biological systems.

Basicity of Diethyl(propyl)amine and Influencing Factors

The basicity of an amine in an aqueous solution is a measure of its ability to accept a proton from water, establishing an equilibrium with its conjugate acid, the diethyl(propyl)ammonium ion. The position of this equilibrium is quantified by the base dissociation constant (K_b) or, more commonly, by the pK_a of its conjugate acid (pK_{aH}). A higher pK_a value indicates a stronger base.

Several factors influence the basicity of **diethyl(propyl)amine**:

- **Inductive Effect:** The ethyl and propyl groups are alkyl groups that exert a positive inductive effect (+I).^[2] They donate electron density towards the nitrogen atom, increasing the electron density of the lone pair and making it more available for protonation.^{[4][5]} This enhanced electron density increases the basicity of the amine.^{[2][4]}
- **Steric Hindrance:** While alkyl groups increase basicity through their inductive effects, their physical size can also impede the approach of a proton to the nitrogen atom's lone pair.^[4] In tertiary amines like **diethyl(propyl)amine**, the three alkyl groups can create steric hindrance, which can slightly decrease basicity compared to what would be expected from the inductive effect alone.^[4]
- **Solvation Effects:** In aqueous solutions, the conjugate acid of an amine is stabilized by solvation through hydrogen bonding with water molecules. Primary and secondary ammonium ions, with more N-H bonds, are more effectively solvated than tertiary ammonium ions. This greater solvation stabilizes the conjugate acids of primary and secondary amines more than that of tertiary amines, which can make tertiary amines less basic in aqueous solution than might be predicted based on inductive effects alone.

pK_a Value of Diethyl(propyl)amine

The pK_a of an amine is a critical parameter in drug development as it influences properties such as solubility, lipophilicity, and the potential for ionic interactions at physiological pH.

Compound	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight	pKa (in aqueous solution)
Diethyl(propyl)amine	N,N-diethylpropan-1-amine	4458-31-5	C ₇ H ₁₇ N	115.22 g/mol	~10.8 - 11.0 (estimated)[1]

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of amines. [6] The procedure involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.

Materials and Equipment:

- **Diethyl(propyl)amine**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

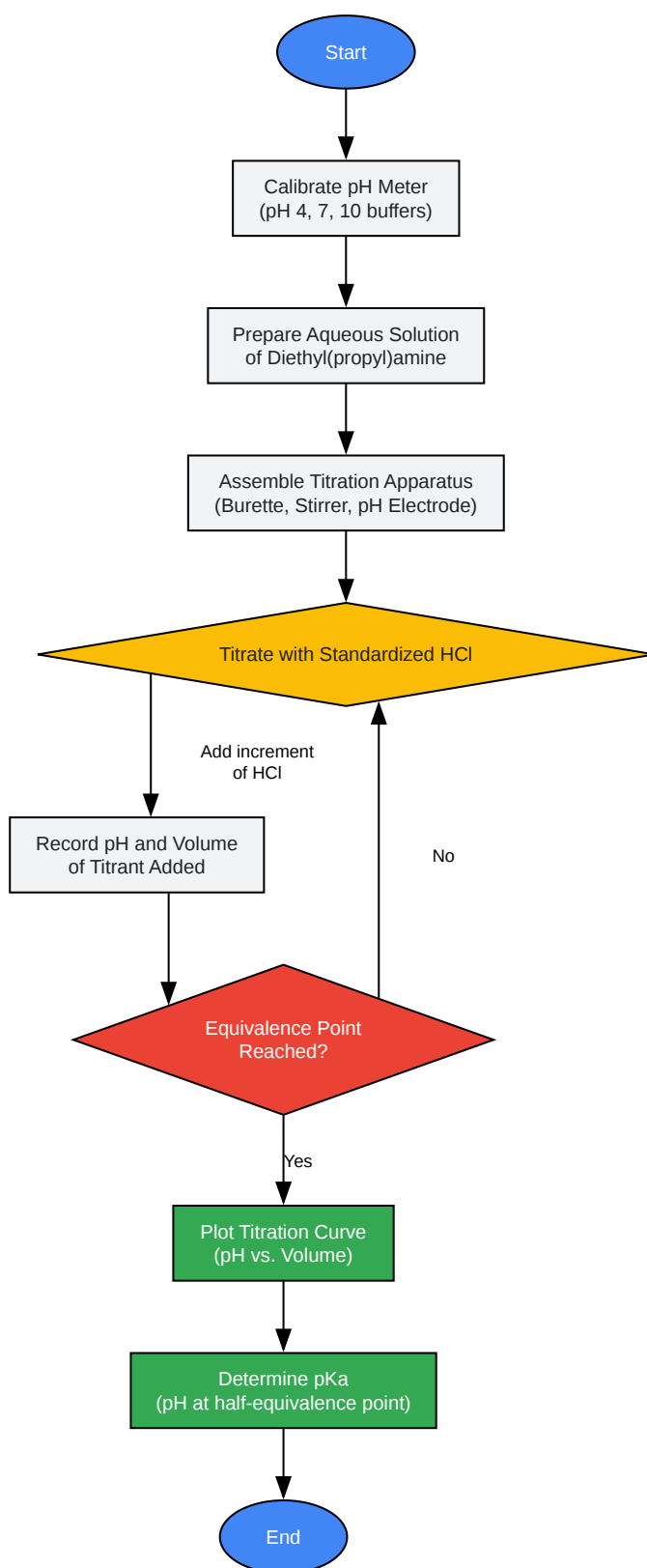
- Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
- Sample Preparation: Accurately weigh a known amount of **diethyl(propyl)amine** and dissolve it in a known volume of deionized water to prepare a solution of known

concentration (e.g., 0.01 M).

- **Titration Setup:** Place the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the electrode tip does not contact the stir bar. Position the burette containing the standardized HCl solution above the beaker.
- **Initial Measurement:** Record the initial pH of the amine solution.
- **Titration:** Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
- **Endpoint:** Continue the titration past the equivalence point, where a sharp change in pH occurs.
- **Data Analysis:**
 - Plot the pH values against the volume of HCl added to generate a titration curve.
 - Determine the equivalence point from the inflection point of the curve.
 - The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the potentiometric titration method used to determine the pKa of **diethyl(propyl)amine**.



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Caption: Workflow for pKa determination by potentiometric titration.

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